![molecular formula C28H20O2 B13752244 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- CAS No. 49658-24-4](/img/structure/B13752244.png)
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its complex structure, which includes a phenylmethyl group attached to the anthracenedione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at a controlled temperature of 45-50°C, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction can produce hydroquinone compounds.
Applications De Recherche Scientifique
9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 2-methyl-: Similar in structure but with a methyl group instead of a phenylmethyl group.
9,10-Anthracenedione, 2-[4-(diphenylamino)phenyl]-: Contains a diphenylamino group, offering different electronic properties.
Uniqueness
The unique structure of 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]- imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other anthraquinone derivatives.
Propriétés
Numéro CAS |
49658-24-4 |
|---|---|
Formule moléculaire |
C28H20O2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-[(4-benzylphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2/c29-27-23-8-4-5-9-24(23)28(30)26-18-22(14-15-25(26)27)17-21-12-10-20(11-13-21)16-19-6-2-1-3-7-19/h1-15,18H,16-17H2 |
Clé InChI |
YEQYGMGQQWXARK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
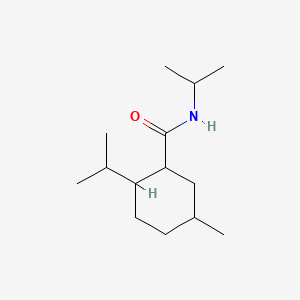
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
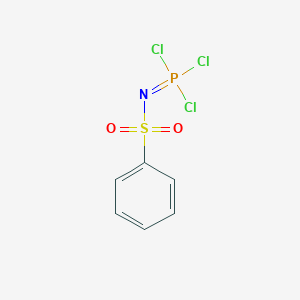



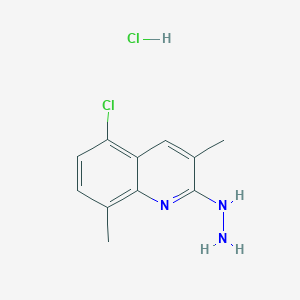
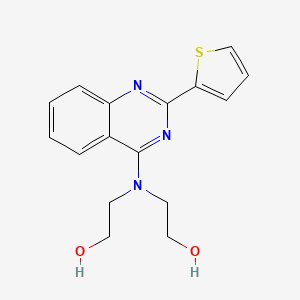

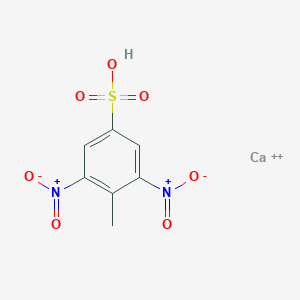
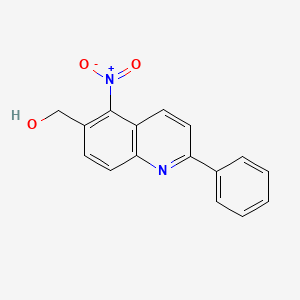
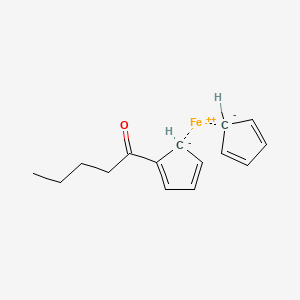
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
